molecular formula C9H7NO2 B1295843 4-Hydroxyisoquinolin-1(2h)-one CAS No. 30081-72-2

4-Hydroxyisoquinolin-1(2h)-one

Cat. No.: B1295843
CAS No.: 30081-72-2
M. Wt: 161.16 g/mol
InChI Key: KOJRWXLHYKLCFJ-UHFFFAOYSA-N
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Description

4-Hydroxyisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family It is characterized by a hydroxyl group attached to the fourth position of the isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form an isoquinoline derivative, which is then hydroxylated at the fourth position. Another method involves the cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or rhodium, can facilitate the cyclization and hydroxylation steps. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydroisoquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolinones, depending on the functional groups introduced.

Scientific Research Applications

4-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

4-Hydroxyisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives, such as:

  • 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone
  • 2-Methyl-4-phenyl-1(2H)-isoquinolinone
  • 3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone

These compounds share a similar core structure but differ in the substituents attached to the isoquinolinone ring. The presence of the hydroxyl group at the fourth position in this compound imparts unique chemical properties, such as increased reactivity in oxidation and substitution reactions, making it distinct from its analogs .

Properties

IUPAC Name

4-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJRWXLHYKLCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282924
Record name 4-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30081-72-2
Record name 30081-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 30081-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 4-Hydroxyisoquinolin-1(2H)-one?

A1: this compound serves as a substrate for the heterocyclic toxin methyltransferase enzyme found in Mycobacterium tuberculosis []. While the exact role of this methylation in M. tuberculosis is not fully elucidated in the provided abstract, inhibiting this enzyme could potentially disrupt the bacteria's metabolism and survival.

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound, specifically the 3-Benzoyl derivative, has been confirmed through X-ray crystallography []. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement and confirming the presence of intramolecular hydrogen bonding.

Q3: Can this compound be used in the synthesis of other molecules?

A3: Yes, a derivative of this compound, specifically the 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one structure, was successfully employed as a key building block in the total synthesis of 13-hydroxyisocyclocelabenzine, a spermidine alkaloid []. This demonstrates its potential utility in synthesizing complex natural products.

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